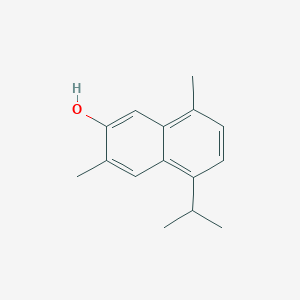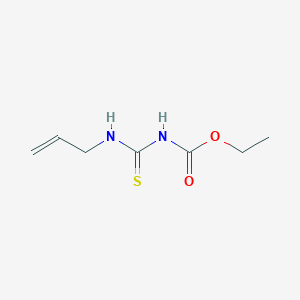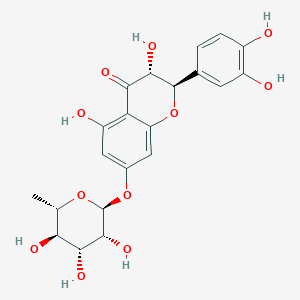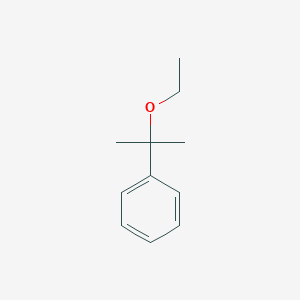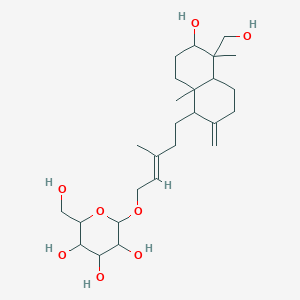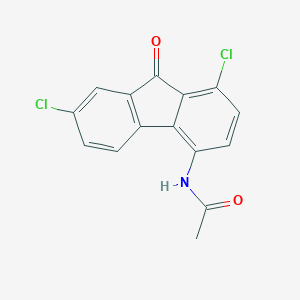
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is a chemical compound with the molecular formula C15H9Cl2NO2 It is known for its unique structure, which includes a fluorenone core substituted with chlorine atoms and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- typically involves the acylation of 1,7-dichloro-9H-fluoren-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,7-dichloro-9-oxofluoren-4-yl)formamide
- N-(1,7-dichloro-9-oxofluoren-4-yl)benzamide
Uniqueness
Acetamide, N-(2,7-dichloro-9-oxofluoren-4-YL)- is unique due to its specific substitution pattern and the presence of the acetamide group
Eigenschaften
CAS-Nummer |
1785-05-3 |
|---|---|
Molekularformel |
C15H9Cl2NO2 |
Molekulargewicht |
306.1 g/mol |
IUPAC-Name |
N-(2,7-dichloro-9-oxofluoren-4-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-13-6-9(17)5-12-14(13)10-3-2-8(16)4-11(10)15(12)20/h2-6H,1H3,(H,18,19) |
InChI-Schlüssel |
SANSXRUQWMCNEX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C(C=C1)Cl |
Kanonische SMILES |
CC(=O)NC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


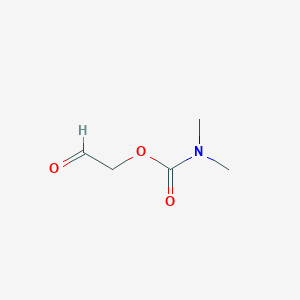
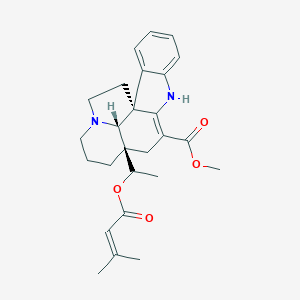

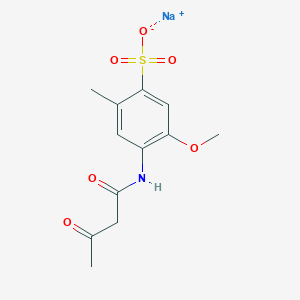
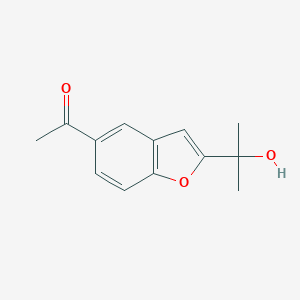
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)
